

Unveiling the Biological Profile of 1-Methyl-3-phenylpiperazine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **1-Methyl-3-phenylpiperazine**

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The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activity of **1-Methyl-3-phenylpiperazine** and its analogs, with a focus on their interactions with key neurological targets. While **1-Methyl-3-phenylpiperazine** is a known synthetic intermediate, particularly in the production of the antidepressant Mirtazapine, publicly available, specific pharmacological data for this compound is limited.^{[1][2][3]} Therefore, this guide will draw comparisons from closely related phenylpiperazine analogs to provide a broader understanding of the structure-activity relationships within this class of compounds.

Phenylpiperazine derivatives are recognized for their diverse pharmacological effects, often modulating the central and autonomic nervous systems.^[4] Their activity is largely attributed to their interaction with serotonin (5-HT) and dopamine (D) receptors.^{[5][6]}

Comparative Receptor Binding Affinities

The affinity of phenylpiperazine analogs for various receptors is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki, in nM) of selected phenylpiperazine derivatives at key serotonin and dopamine receptor subtypes. It is important to note the absence of specific data for **1-Methyl-3-phenylpiperazine** in the reviewed literature. The presented data for analogs with different substitution patterns illustrates the impact of structural modifications on receptor affinity.

Compound	5-HT1A (Ki, nM)	5-HT2A (Ki, nM)	D2 (Ki, nM)	Reference(s)
1-(2-methoxyphenyl)perazine (oMeOPP)	High Affinity (Partial Agonist)	No Affinity	No Affinity	[7]
1-(3-chlorophenyl)perazine (mCPP)	High Affinity	High Affinity	-	[7]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)	-	-	-	[8]
Butyl analog series	0.5 - 21.5	Low Affinity	-	[8]
N-phenylpiperazine analogs (various)	27	-	>400-fold lower than D3	[9]
Phenylpiperazine-hydantoin derivatives	4 - 54	-	-	[10]
Long-chain arylpiperazine derivatives	3.77 - 1802	-	Lower than reference	[11][12]

Note: A lower Ki value indicates a higher binding affinity.

Functional Activity of Phenylpiperazine Analogs

Beyond binding affinity, the functional activity of these compounds (i.e., whether they act as agonists, antagonists, or partial agonists) is crucial for determining their therapeutic potential. Functional assays, such as cAMP accumulation and GTPyS binding assays, are employed to elucidate these properties.

For instance, 1-(2-methoxyphenyl)piperazine (oMeOPP) has been identified as a partial agonist at the 5-HT1A receptor.^[7] In contrast, many long-chain arylpiperazine derivatives have been characterized as 5-HT1A receptor antagonists.^[5] The functional activity of various butyl analogs of phenylpiperazine at postsynaptic 5-HT1A receptors has been shown to be diverse, ranging from partial agonism to antagonism and full agonism.^[8]

In Vivo Effects and Behavioral Studies

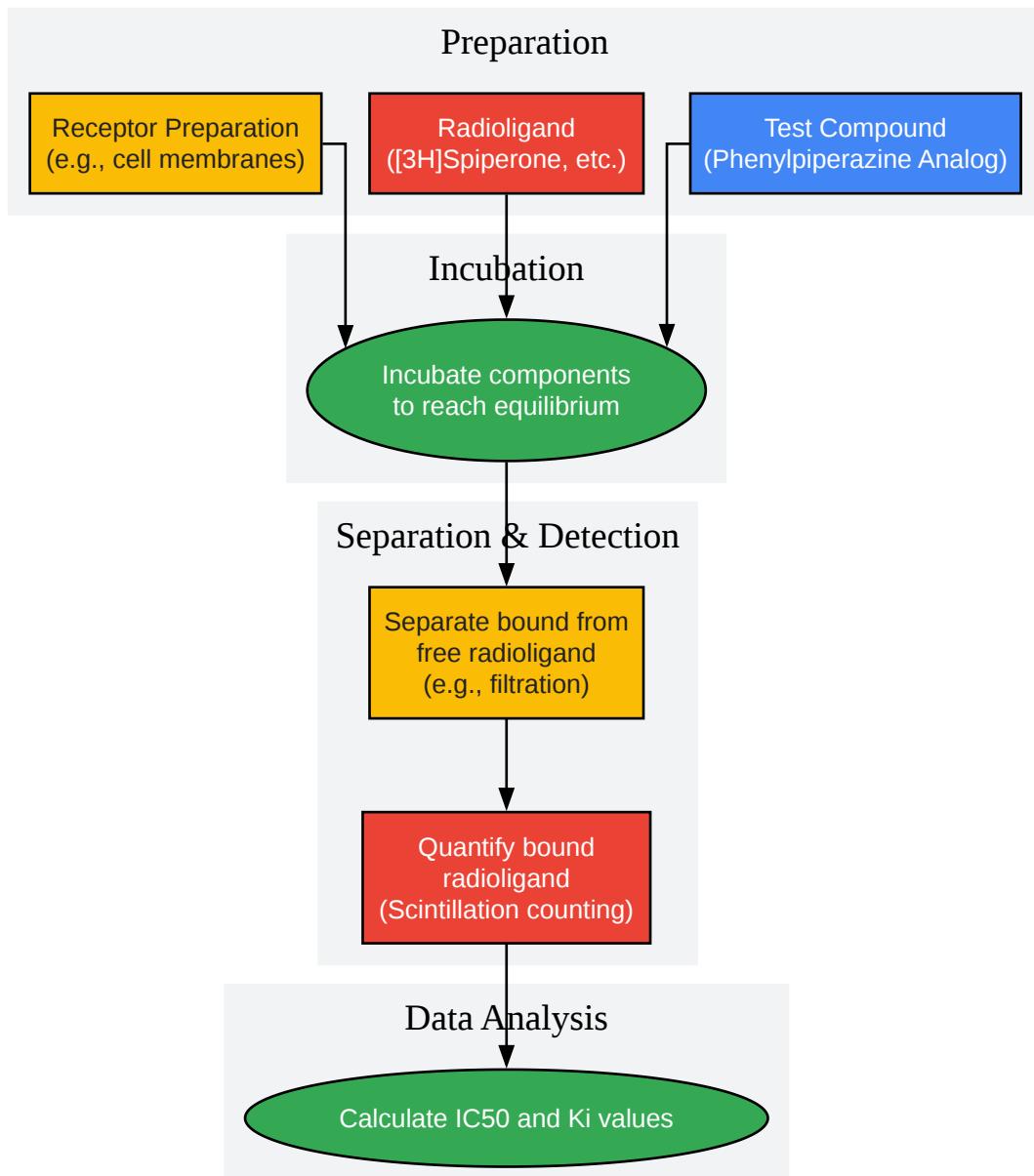
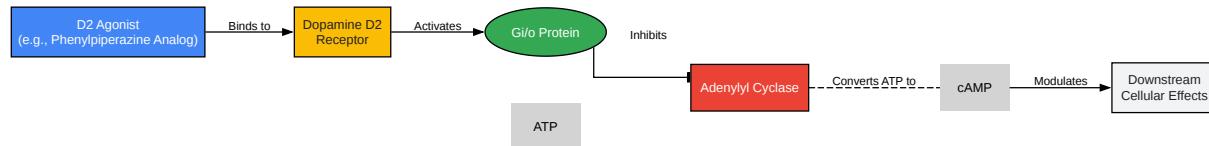
The in vivo effects of phenylpiperazine analogs are a reflection of their receptor binding profiles and functional activities. For example, both oMeOPP and mCPP have been shown to suppress conditioned avoidance responses in animal models, suggesting potential antipsychotic-like effects.^[7] Furthermore, in vivo studies on certain butyl analogs of phenylpiperazine have indicated agonistic activity at presynaptic 5-HT1A receptors.^[8] Behavioral studies on 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have suggested its involvement with 5-HT1B and 5-HT1C receptors.^[13]

Signaling Pathways and Experimental Workflows

The biological effects of phenylpiperazine analogs are mediated through complex intracellular signaling cascades initiated by their interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 dopamine receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.



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